molecular formula C4H4ClNS B179390 5-Chlorothiophen-3-amine CAS No. 123403-75-8

5-Chlorothiophen-3-amine

Cat. No.: B179390
CAS No.: 123403-75-8
M. Wt: 133.6 g/mol
InChI Key: JBKAVYVUVXLHPJ-UHFFFAOYSA-N
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Description

5-Chlorothiophen-3-amine is a useful research compound. Its molecular formula is C4H4ClNS and its molecular weight is 133.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Selective Amination A notable application of 5-Chlorothiophen-3-amine derivatives involves selective amination processes. For instance, Ji, Li, and Bunnelle (2003) highlighted the selective amination of polyhalopyridines using a palladium-Xantphos complex, which demonstrated excellent chemoselectivity and yield, mainly producing 5-amino-2-chloropyridine from 5-bromo-2-chloropyridine (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Cancer Research In the realm of anticancer research, Zhang et al. (2005) identified 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer, showcasing significant activity against specific breast and colorectal cancer cell lines. The compound's molecular target was identified as TIP47, a protein associated with the IGF II receptor, marking it as a potential anticancer agent (Han-Zhong Zhang et al., 2005).

Synthesis of Derivatives Liu et al. (2006) focused on synthesizing derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one, employing aza-Wittig reactions as the key step. This work underscores the versatility of this compound derivatives in synthesizing structurally diverse compounds (Jianchao Liu et al., 2006).

Oxazaphospholidine Synthesis The stereocontrolled synthesis of oligonucleoside phosphorothioates using nucleoside 3'-O-oxazaphospholidine derivatives is another scientific application. Oka, Wada, and Saigo (2003) reported on the preparation of 2-chloro-1,3,2-oxazaphospholidine derivatives from various enantiopure 1,2-amino alcohols, demonstrating the relevance in nucleotide chemistry (N. Oka, T. Wada, & K. Saigo, 2003).

Safety and Hazards

The safety information for 5-Chlorothiophen-3-amine indicates that it has several hazard statements, including H302, H315, H319, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-chlorothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS/c5-4-1-3(6)2-7-4/h1-2H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKAVYVUVXLHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559723
Record name 5-Chlorothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123403-75-8
Record name 5-Chlorothiophen-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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